![molecular formula C53H96O6 B1261453 TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3]](/img/structure/B1261453.png)
TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3] is a triglyceride.
Wissenschaftliche Forschungsanwendungen
1. Triacylglycerols in Disease Research
Triacylglycerols (TGs) like TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3] are crucial in researching cardiovascular and liver diseases. A study by Guan et al. (2017) highlighted the importance of analyzing TGs with specific fatty acid chain compositions in understanding the functions of TGs in these diseases. The study demonstrated the systematic analysis of TGs in various biological tissues, emphasizing their significance in disease research (Guan et al., 2017).
2. Nutritional Importance in Infant Formulas
The stereoisomeric structure of TGs, including TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3], is a key factor in infant nutrition. Studies like those by Van Erp et al. (2021) and Innis (2011) focus on the production and role of specific TG structures in infant formulas. These studies emphasize the need to mimic the TG molecular species found in human milk for better nutrient absorption in infants (Van Erp et al., 2021); (Innis, 2011).
3. Lipidomic Analysis and Metabolism Studies
Kotronen et al. (2009) conducted lipidomic analyses revealing that specific TGs, such as those containing saturated fatty acids, are better markers of insulin resistance than total serum TG concentrations. This research underscores the importance of analyzing individual TG molecules for a more accurate understanding of metabolic disorders (Kotronen et al., 2009).
4. Role in Dietary Studies
Studies like Jaudszus et al. (2014) explore the dietary origins and endogenous production of certain TG molecules. Their research on trans palmitoleic acid, a component of TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3], investigates its correlation with reduced risks of type 2 diabetes and coronary artery disease, suggesting a significant role in dietary studies (Jaudszus et al., 2014).
Eigenschaften
Produktname |
TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3] |
|---|---|
Molekularformel |
C53H96O6 |
Molekulargewicht |
829.3 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h20-21,23-26,50H,4-19,22,27-49H2,1-3H3/b23-20-,24-21-,26-25-/t50-/m1/s1 |
InChI-Schlüssel |
UFHNZOACKFBCOM-YXKNDSBASA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






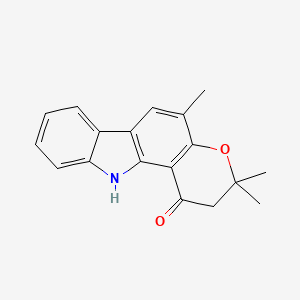
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)
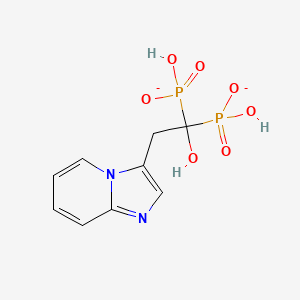

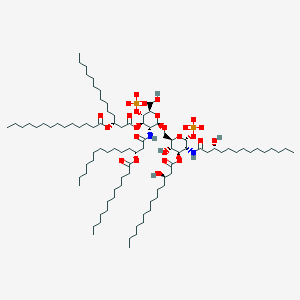
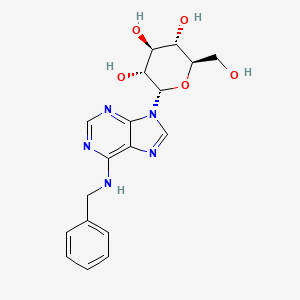
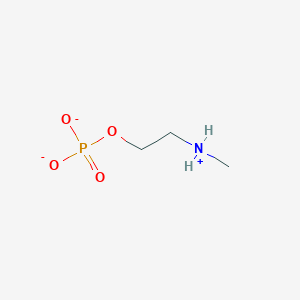
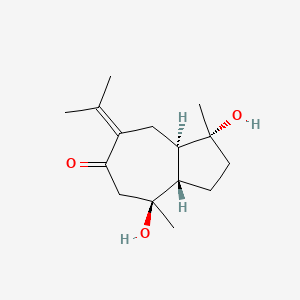
![2-(1H-benzimidazol-2-yl)-3-oxo-4-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)thio]butanenitrile](/img/structure/B1261390.png)
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261391.png)
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B1261394.png)